molecular formula C16H15N3O3 B4397081 N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)ethanediamide

N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)ethanediamide

Cat. No. B4397081
M. Wt: 297.31 g/mol
InChI Key: IQAMGTSHVXRDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)ethanediamide, commonly known as APME, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been studied for its potential use as a therapeutic agent due to its unique chemical structure and promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of APME is not fully understood. However, studies have shown that the compound inhibits the activity of various enzymes and proteins involved in cancer cell growth and proliferation. In addition, APME has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
APME has been shown to have various biochemical and physiological effects. Studies have shown that the compound induces apoptosis, or programmed cell death, in cancer cells. In addition, APME has been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle. The compound has also been shown to have antimicrobial effects against various bacterial and fungal strains. In terms of physiological effects, APME has been shown to have analgesic and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using APME in lab experiments is its unique chemical structure, which allows for the development of novel therapeutic agents. In addition, the compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development. However, one limitation of using APME in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of APME. One direction is the development of APME-based therapeutics for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Furthermore, the elucidation of the exact mechanism of action of APME could lead to the development of more potent and specific therapeutic agents. Overall, the study of APME has the potential to lead to the development of novel therapeutic agents with significant clinical applications.

Scientific Research Applications

APME has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. In addition, APME has been studied for its potential use as an anti-inflammatory and analgesic agent. The compound has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N'-(3-acetylphenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-11(20)13-3-2-4-14(9-13)19-16(22)15(21)18-10-12-5-7-17-8-6-12/h2-9H,10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAMGTSHVXRDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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